Cas no 5315-02-6 (Azaquinzole dihydrochloride, (S)-)

Azaquinzole dihydrochloride, (S)- structure
5315-02-6 structure
Product name:Azaquinzole dihydrochloride, (S)-
CAS No:5315-02-6
MF:C12H18Cl2N2
MW:261.1907
MDL:MFCD30491838
CID:4651255
PubChem ID:91810499

Azaquinzole dihydrochloride, (S)- Chemical and Physical Properties

Names and Identifiers

    • 4U054BN18E
    • Azaquinzole dihydrochloride, (S)-
    • CS-15058
    • (R)-2,3,4,6,7,11B-HEXAHYDRO-1H-PYRAZINO[2,1-A]ISOQUINOLINE 2HCL
    • (R)-1,3,4,6,7,11b-Hexahydro-2H-pyrazino[2,1-a]isoquinolinedihydrochloride
    • (11bR)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride
    • UNII-SI2OT8MH7B
    • CS-M3484
    • 2H-Pyrazino(2,1-a)isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
    • (R)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
    • 2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
    • 5315-02-6
    • AKOS037650607
    • Q27289217
    • (R)-azaquinzole dihydrochloride
    • Azaquinzole dihydrochloride, (R)-
    • SI2OT8MH7B
    • (R)-1,3,4,6,7,11b-Hexahydro-2H-pyrazino[2,1-a]isoquinoline dihydrochloride
    • MDL: MFCD30491838
    • Inchi: 1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14;;/h1-4,12-13H,5-9H2;2*1H/t12-;;/m1../s1
    • InChI Key: WPASCARMJJLMHJ-CURYUGHLSA-N
    • SMILES: Cl[H].Cl[H].N12C([H])([H])C([H])([H])N([H])C([H])([H])[C@]1([H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])C2([H])[H]

Computed Properties

  • Exact Mass: 260.0847040g/mol
  • Monoisotopic Mass: 260.0847040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3

Azaquinzole dihydrochloride, (S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D771168-250mg
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
5315-02-6 95+%
250mg
$910 2024-06-06
Chemenu
CM411390-1g
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
5315-02-6 95%+
1g
$*** 2023-03-30
Aaron
AR00DBZM-250mg
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
5315-02-6 98%
250mg
$812.00 2025-02-10
1PlusChem
1P00DBRA-100mg
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
5315-02-6 95%
100mg
$553.00 2023-12-16
1PlusChem
1P00DBRA-1g
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
5315-02-6 95%
1g
$1794.00 2023-12-16
Aaron
AR00DBZM-1g
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
5315-02-6 98%
1g
$1623.00 2025-02-10
eNovation Chemicals LLC
D771168-250mg
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
5315-02-6 95+%
250mg
$910 2025-02-28
eNovation Chemicals LLC
D771168-100mg
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
5315-02-6 95+%
100mg
$545 2025-02-24
eNovation Chemicals LLC
D771168-1g
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
5315-02-6 95+%
1g
$1815 2024-06-06
Chemenu
CM411390-250mg
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
5315-02-6 95%+
250mg
$*** 2023-03-30

Additional information on Azaquinzole dihydrochloride, (S)-

Comprehensive Overview of Azaquinzole Dihydrochloride, (S)- (CAS No. 5315-02-6): Properties, Applications, and Research Insights

Azaquinzole dihydrochloride, (S)- (CAS No. 5315-02-6) is a specialized chemical compound that has garnered significant attention in pharmaceutical and biochemical research. This enantiomerically pure form of Azaquinzole is distinguished by its dihydrochloride salt formulation, which enhances solubility and stability for experimental and therapeutic applications. Researchers and industry professionals frequently search for terms like "(S)-Azaquinzole solubility", "Azaquinzole dihydrochloride synthesis", and "CAS 5315-02-6 applications", reflecting the compound's relevance in drug development and molecular studies.

The compound's molecular structure features a quinazoline core, a scaffold widely explored for its bioactive potential. Recent trends in drug discovery emphasize the importance of chiral specificity, making (S)-Azaquinzole dihydrochloride a subject of interest for targeting enantioselective pathways. Its mechanism of action often intersects with kinase inhibition, a hot topic in oncology and autoimmune disease research. Searches for "Azaquinzole kinase inhibitor" and "chiral drug intermediates" highlight its role in precision medicine.

From a technical standpoint, Azaquinzole dihydrochloride, (S)- exhibits favorable physicochemical properties, including high purity (>98%) and compatibility with aqueous buffers. These attributes make it suitable for in vitro assays and formulation studies. The demand for "CAS 5315-02-6 suppliers" and "Azaquinzole stability data" underscores its utility in preclinical workflows. Additionally, the compound's salt form (dihydrochloride) is frequently queried alongside "pharmaceutical salt selection strategies", a critical consideration in API development.

Emerging applications of Azaquinzole dihydrochloride, (S)- extend to neurodegenerative research, where modulators of protein-protein interactions are sought after. The compound's potential to cross the blood-brain barrier (BBB) has sparked queries like "Azaquinzole CNS penetration" and "neuroprotective small molecules". Such investigations align with the growing focus on blood-brain barrier delivery technologies, a trending subtopic in neurology.

Quality control and analytical characterization are pivotal for CAS No. 5315-02-6. HPLC and LC-MS methods dominate discussions around "Azaquinzole dihydrochloride purity testing", while regulatory guidelines drive searches for "ICH Q3D elemental impurities" in such compounds. The emphasis on GMP-compliant synthesis further reflects industry standards for reproducible batch production.

In summary, Azaquinzole dihydrochloride, (S)- represents a versatile tool for medicinal chemistry, with its chiral purity and salt form offering distinct advantages. Its intersection with cutting-edge research areas—from kinase therapeutics to CNS drug delivery—ensures sustained scientific and commercial interest. For researchers exploring "chiral quinazoline derivatives" or "small-molecule pharmacokinetics", this compound remains a valuable reference point in modern drug design paradigms.

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